molecular formula C24H27NO5 B1443723 (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 443899-48-7

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B1443723
M. Wt: 409.5 g/mol
InChI Key: DTOQXZRPBAMOGM-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a chemical compound . It is also known as "tert-butyl (2S,3R)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate" .


Molecular Structure Analysis

The molecular formula of the compound is C24H27NO5 . The InChI code is 1S/C24H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3, (H,24,27)/t14-,20+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 578.6±50.0 °C and a predicted density of 1.28±0.1 g/cm3 . The predicted pKa is 3.58±0.40 .

Scientific Research Applications

Synthetic Organic Chemistry

  • Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application : A method has been developed using flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group . This process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile .

Chemistry and Biology

  • Summary of the Application : The tert-butyl group has unique reactivity patterns and finds characteristic applications in both chemistry and biology . It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of the tert-butyl group in chemical transformations and its implications in biosynthetic and biodegradation pathways .
  • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Direct and Sustainable Synthesis

  • Summary of the Application : Tertiary butyl esters are used in a direct and sustainable synthesis enabled by flow microreactors .
  • Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Biocatalytic Processes

  • Summary of the Application : The tert-butyl group is used in biocatalytic processes .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of the tert-butyl group in chemical transformations and its implications in biosynthetic and biodegradation pathways .
  • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Flow Microreactors

  • Summary of the Application : Tertiary butyl esters are used in flow microreactors .
  • Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Biosynthetic and Biodegradation Pathways

  • Summary of the Application : The tert-butyl group is used in biosynthetic and biodegradation pathways .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of the tert-butyl group in chemical transformations and its implications in biosynthetic and biodegradation pathways .
  • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQXZRPBAMOGM-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.